methyl N-[(benzylsulfanyl)acetyl]glycinate
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Overview
Description
Methyl N-[(benzylsulfanyl)acetyl]glycinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzylsulfanyl group attached to the acetyl moiety, which is further linked to the glycinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzylsulfanyl)acetyl]glycinate typically involves the reaction of benzyl mercaptan with an acetylated glycine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(benzylsulfanyl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(benzylsulfanyl)acetyl]glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-[(benzylsulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The acetyl group can also participate in acylation reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler derivative without the benzylsulfanyl group.
Benzyl glycinate: Contains a benzyl group but lacks the acetyl moiety.
Acetyl glycine: Contains the acetyl group but lacks the benzylsulfanyl group.
Uniqueness
Methyl N-[(benzylsulfanyl)acetyl]glycinate is unique due to the presence of both the benzylsulfanyl and acetyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
methyl 2-[(2-benzylsulfanylacetyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-12(15)7-13-11(14)9-17-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
TVLANPKPTINEQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CSCC1=CC=CC=C1 |
Origin of Product |
United States |
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